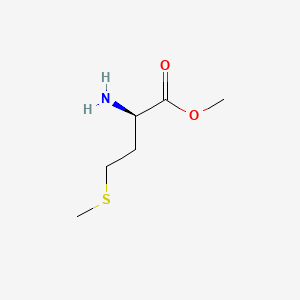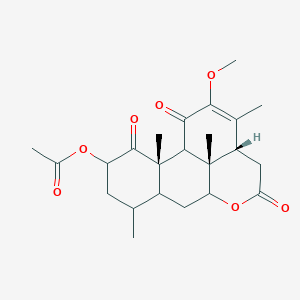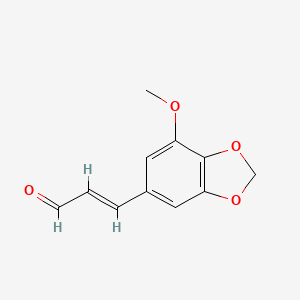
Methyl rosmarinate
Overview
Description
rosmarinic acid methyl ester , is a natural compound isolated from the plant Rabdosia serra. Its chemical formula is C19H18O8, and its molecular weight is 374.34 g/mol . This compound belongs to the phenylpropanoid class and exhibits interesting biological properties.
Mechanism of Action
Target of Action
Methyl rosmarinate (MR) is a bioactive compound that exhibits a broad range of pharmacological properties . It has been found to act on several target genes involved in inflammatory responses, antioxidant balance, tumor initiation, and progression . MR is also a non-competitive inhibitor of tyrosinase , an enzyme that plays a key role in the production of melanin.
Mode of Action
MR interacts with its targets in various ways. For instance, it can inhibit the activity of tyrosinase, thereby affecting melanin production . It has also been suggested that the mode of action of MR may involve inactivation of cellular enzymes and changes in membrane permeability . Furthermore, MR has been shown to stimulate the regulation of the catalytic subunits of the glutamate cysteine ligase, an enzyme involved in the biosynthesis of glutathione .
Biochemical Pathways
MR affects several biochemical pathways. It has been shown to retard pulmonary fibrosis by down-regulating the phosphorylation of the TGF-β1/Smad and MAPK signaling pathways . Additionally, MR has been found to stimulate the regulation of the catalytic subunits of the glutamate cysteine ligase, the enzyme involved in the biosynthesis of glutathione .
Pharmacokinetics
It has been reported that mr can be quickly cleared from the rat plasma and distribute widely in vivo . Spleen, intestine, and liver were the major distribution tissues of MR in rats, and MR could permeate the blood-brain barrier and blood-testis barrier .
Result of Action
MR has been found to have multiple therapeutic benefits in various diseases, including cancer, diabetes, inflammatory disorders, neurodegenerative disorders, and liver diseases . For instance, MR attenuated bleomycin-induced pulmonary fibrosis in mice . In vitro, MR could effectively inhibit TGF-β1-induced proliferation and migration of mouse fibroblasts L929 cells, promote cell apoptosis, and decrease extracellular matrix accumulation thereby suppressing progressive pulmonary fibrosis .
Action Environment
The action of MR can be influenced by environmental factors. For instance, the onset of RA biosynthesis is independent of the sugar concentration and correlates with the depletion of mineral nutrients (e.g., phosphate) from the medium
Biochemical Analysis
Biochemical Properties
Methyl rosmarinate is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of rosmarinic acid involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of biological activities.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit TGF-β1-induced proliferation and migration of mouse fibroblasts L929 cells, promote cell apoptosis, and decrease extracellular matrix accumulation, thereby suppressing progressive pulmonary fibrosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been reported that this compound could be cleared quickly from the rat plasma and distribute widely in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been reported that ethyl rosmarinate, a derivative of rosmarinic acid, significantly attenuated systolic blood pressure, increased eNOS production, and improved vascular function in N ω-nitro-L-arginine methyl ester (L-NAME)—induced hypertensive rat models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthesis of rosmarinic acid uses 4-coumaroyl-CoA from the general phenylpropanoid pathway as a hydroxycinnamoyl donor . The hydroxycinnamoyl acceptor substrate comes from the shikimate pathway: shikimic acid, quinic acid and 3,4-dihydroxyphenyllactic acid derived from L -tyrosine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that spleen, intestine, and liver were the major distribution tissues of this compound in rats .
Subcellular Localization
The subcellular localization of this compound varies depending on the length of the alkyl chain. Medium chain esters localize in mitochondria, short chains in the cytosol, and longer chains form extracellular aggregates .
Preparation Methods
a. Synthetic Routes
The synthesis of methyl rosmarinate involves esterification of rosmarinic acid with methanol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification process yields this compound as the product.
b. Industrial Production
While industrial-scale production methods are not widely documented, researchers have successfully synthesized this compound in the laboratory. Optimization of reaction conditions and purification techniques would be necessary for large-scale production.
Chemical Reactions Analysis
Methyl rosmarinate undergoes various chemical reactions, including:
Esterification: The initial synthesis involves the esterification of rosmarinic acid.
Hydrolysis: Under alkaline conditions, this compound can be hydrolyzed back to rosmarinic acid.
Oxidation and Reduction: These reactions may occur at specific functional groups within the molecule.
Common reagents and conditions used in these reactions depend on the specific transformation. For example, esterification requires an acid catalyst, while hydrolysis needs a base. Major products formed during these reactions include this compound itself, rosmarinic acid, and their derivatives.
Scientific Research Applications
Methyl rosmarinate has attracted attention due to its diverse applications:
Medicine: It exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Skin Care: this compound may be used in cosmetic formulations for its skin-soothing effects.
Cancer Research: Some studies explore its potential as an anticancer agent.
Neuroprotection: Researchers investigate its role in protecting neurons.
Comparison with Similar Compounds
Methyl rosmarinate shares similarities with other phenolic compounds, such as caffeic acid, ferulic acid, and coumaric acid. its unique structure sets it apart, making it an intriguing subject for further investigation.
Properties
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALVRQBZGZHFE-BBOMDTFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316093 | |
| Record name | Methyl rosmarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99353-00-1 | |
| Record name | Methyl rosmarinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99353-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl rosmarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylrosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl rosmarinate exert its anti-inflammatory effects?
A1: While specific mechanisms are still under investigation, research suggests this compound inhibits lipoxygenase (LOX) activity. [] LOX enzymes contribute to the production of leukotrienes, inflammatory mediators involved in various inflammatory conditions. [] By inhibiting LOX, this compound may help reduce inflammation. []
Q2: Does this compound affect other enzymes besides LOX?
A2: Yes, this compound also demonstrates inhibitory activity against angiotensin-converting enzyme (ACE), [] which plays a role in regulating blood pressure. [] It also exhibits inhibitory activity against cholinesterase (ChE), specifically butyrylcholinesterase (BChE). [] This suggests potential for addressing conditions like hypertension and Alzheimer’s disease. [, ]
Q3: How does this compound inhibit BChE?
A3: Molecular docking studies suggest this compound accesses the active gorge of human BChE, potentially interacting with key residues involved in its catalytic activity. [] Further research is needed to confirm the precise binding interactions and mechanism of inhibition. []
Q4: Can this compound act on multiple targets simultaneously?
A4: Research indicates that this compound may act as a multi-target inhibitor. [] In silico studies identified it as a potential inhibitor of the main protease, papain-like protease, and RNA-dependent RNA polymerase of the Infectious Bronchitis Virus. [] Further in vitro and in vivo studies are required to validate these findings. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H18O8, and its molecular weight is 374.34 g/mol.
Q6: What spectroscopic data are available for identifying this compound?
A6: Various spectroscopic methods are used to identify this compound, including 1D and 2D NMR (Nuclear Magnetic Resonance) techniques, IR (Infrared) spectroscopy, and MS (Mass Spectrometry). [, , , , , , ]
Q7: Is there information available on the material compatibility and stability of this compound?
A7: Specific information on material compatibility and stability under various conditions is limited in the provided research. Further studies are needed to explore these aspects comprehensively.
Q8: Does this compound possess any catalytic properties?
A8: The provided research primarily focuses on this compound's inhibitory activities rather than its catalytic properties. Further studies are needed to explore potential catalytic applications.
Q9: Have computational methods been employed to study this compound?
A9: Yes, molecular docking studies have been conducted to investigate this compound's interactions with target enzymes, such as BChE and 3CLpro. [, ] These studies provide insights into its binding mode and potential inhibitory mechanisms. [, ]
Q10: Are there any Quantitative Structure-Activity Relationship (QSAR) models for this compound analogs?
A10: While the provided research does not mention specific QSAR models, it highlights the influence of structural modifications on this compound's activity. For example, altering the fatty acid chain length of rosmarinate esters impacts their antimicrobial activity. [] This suggests the potential for developing QSAR models to predict the activity of analogs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)

![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)











